molecular formula C3HN3S B15230546 5-Cyano-1,2,3-thiadiazole

5-Cyano-1,2,3-thiadiazole

Cat. No.: B15230546
M. Wt: 111.13 g/mol
InChI Key: RMYKOFBFMSOHTQ-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-5-carbonitrile is a heterocyclic compound that contains a thiadiazole ring with a nitrile group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminones with tosylhydrazine and elemental sulfur in the presence of iodine and dimethyl sulfoxide can yield 5-acyl-1,2,3-thiadiazoles . Another method involves the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .

Industrial Production Methods

Industrial production methods for 1,2,3-thiadiazole-5-carbonitrile typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, dimethyl sulfoxide, tosylhydrazine, and elemental sulfur . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of 1,2,3-thiadiazole-5-carbonitrile can yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

1,2,3-Thiadiazole-5-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Properties

Molecular Formula

C3HN3S

Molecular Weight

111.13 g/mol

IUPAC Name

thiadiazole-5-carbonitrile

InChI

InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H

InChI Key

RMYKOFBFMSOHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C#N

Origin of Product

United States

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